molecular formula C16H16ClNOS B14394658 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one CAS No. 87696-89-7

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one

Cat. No.: B14394658
CAS No.: 87696-89-7
M. Wt: 305.8 g/mol
InChI Key: SLGMANCBKHUIDK-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, and a sulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorophenylthiol and 1-phenylbutan-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

87696-89-7

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

4-(2-amino-4-chlorophenyl)sulfanyl-1-phenylbutan-1-one

InChI

InChI=1S/C16H16ClNOS/c17-13-8-9-16(14(18)11-13)20-10-4-7-15(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,18H2

InChI Key

SLGMANCBKHUIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCSC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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